molecular formula C9H10BrNO B1307161 2-bromo-N,N-dimethylbenzamide CAS No. 54616-47-6

2-bromo-N,N-dimethylbenzamide

Cat. No. B1307161
CAS RN: 54616-47-6
M. Wt: 228.09 g/mol
InChI Key: JYWWETIYYPKRBZ-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethylbenzamide is a chemical compound that is part of a broader class of benzamides, which are amides derived from benzoic acid. The compound features a bromine atom attached to the second position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This structure is a common motif in various chemical syntheses and pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a practical synthesis of dimethyl 1,2-corannulene dicarboxylate involves the nickel-mediated intramolecular coupling of benzyl and benzylidene bromide groups, which could be conceptually related to the synthesis of brominated benzamides . Although not directly synthesizing 2-bromo-N,N-dimethylbenzamide, this method highlights the utility of nickel-mediated coupling reactions in the synthesis of brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of 2-bromo-N,N-dimethylbenzamide can be inferred from studies on similar compounds. For example, antipyrine derivatives with a bromo-substituted benzamide moiety have been characterized using X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to 2-bromo-N,N-dimethylbenzamide to gain insights into its molecular geometry, intermolecular interactions, and electronic properties.

Chemical Reactions Analysis

The reactivity of 2-bromo-N,N-dimethylbenzamide can be influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The compound could potentially undergo reactions such as the Suzuki coupling or participate in the formation of amide bonds in peptide synthesis. The literature provides insights into the rotational barriers in substituted N,N-dimethylbenzamides, which can affect their reactivity and the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N,N-dimethylbenzamide, such as solubility, melting point, and boiling point, are not directly reported in the provided papers. However, the solubility behavior of related organotin compounds with dimethylamino groups has been studied, indicating high solubility in polar solvents . This information could suggest that 2-bromo-N,N-dimethylbenzamide may also exhibit solubility in polar solvents due to the presence of the polar amide group and the bromine atom. Additionally, NMR spectroscopy could be used to investigate the electronic environment of the N,N-dimethyl groups and the influence of the bromine substituent on the chemical shifts .

Scientific Research Applications

Synthesis of Imaging Agents

2-bromo-N,N-dimethylbenzamide has been used in the synthesis of serotonin transporter imaging agents. Shiue, Fang, and Shiue (2003) developed precursors for new serotonin transporter imaging agents, utilizing 2-bromo-N,N-dimethylbenzamide in their synthesis process. Their findings indicated potential applications in positron emission tomography (PET) imaging for studying brain functions and disorders (Shiue, Fang, & Shiue, 2003).

Study of Molecular Rotational Barriers

Jackman, Kavanagh, and Haddon (1969) conducted a study on the barriers to rotation about the CN bond in N,N-dimethylbenzamides, including compounds related to 2-bromo-N,N-dimethylbenzamide. Their research provided insights into the molecular dynamics and properties of these compounds, which are relevant in various scientific and industrial applications (Jackman, Kavanagh, & Haddon, 1969).

Synthesis of Diverse Compounds

Zhang Zho (2014) reported the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, demonstrating the versatility of N,N-dimethylbenzamides in chemical synthesis. This work highlights the potential of 2-bromo-N,N-dimethylbenzamide in the synthesis of various biologically active compounds (Zhang Zho, 2014).

Study of Chemical Shifts and Rotational Barriers

Fong, Lincoln, and Williams (1978) explored the carbon-13 N.M.R. chemical shifts in N,N-dimethylbenzamides, providing critical data on electronic environments and molecular interactions. Their findings contribute to a deeper understanding of the structural and dynamic aspects of compounds like 2-bromo-N,N-dimethylbenzamide (Fong, Lincoln, & Williams, 1978).

Safety And Hazards

The safety information for “2-bromo-N,N-dimethylbenzamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWETIYYPKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390808
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethylbenzamide

CAS RN

54616-47-6
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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